![molecular formula C18H20N2O4S B2732659 N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide CAS No. 922062-07-5](/img/structure/B2732659.png)
N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide
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Description
N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Photophysical Properties
A study by Kauffman and Bajwa (1993) explored the synthesis and photophysical properties of fluorescent 2,5-dibenzoxazolylphenols and related compounds, showcasing the application of methanesulfonamide derivatives in the creation of fluorescent molecules with potential use in detecting media for ionizing radiation. The research emphasized the role of the methanesulfonamido group in enhancing proton donation, similar to phenolic hydroxyl groups, and its impact on the quantum yields and emission peaks of the synthesized compounds (Kauffman & Bajwa, 1993).
Novel Pharmaceutical Salt Forms
Eberlin et al. (2013) prepared and characterized new methanesulfonic acid salt forms of carbamazepine and its analogue, demonstrating the utility of methanesulfonamide derivatives in creating salt forms of active pharmaceutical ingredients. This work contributes to the understanding of how such derivatives can modify the physical properties and potentially the bioavailability of pharmaceuticals (Eberlin, Eddleston, & Frampton, 2013).
Antimicrobial and Anticancer Activities
Research by Premakumari et al. (2014) on amido sulfonamido methane linked bis heterocycles, including bis-oxazoles, thiazoles, and imidazoles, highlighted the antimicrobial and anticancer activities of these compounds. This study underscores the potential therapeutic applications of methanesulfonamide derivatives in developing new treatments for infectious diseases and cancer (Premakumari, Muralikrishna, Padmaja, Padmavathi, Park, Kim, & Reddy, 2014).
properties
IUPAC Name |
N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-1-(3-methylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-13-4-3-5-14(10-13)12-25(22,23)19-15-6-7-17-16(11-15)18(21)20(2)8-9-24-17/h3-7,10-11,19H,8-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNFXTINDKGSFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide |
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